molecular formula C9H14F3NO3 B1377513 methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate CAS No. 1443981-17-6

methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate

Cat. No.: B1377513
CAS No.: 1443981-17-6
M. Wt: 241.21 g/mol
InChI Key: XXJPQIOKGUINJI-UHFFFAOYSA-N
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Description

Methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an isopropyl group, and an acetamido group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-aminopropanoate and 2,2,2-trifluoroacetyl chloride.

    Acylation Reaction: The amino group of methyl 3-aminopropanoate reacts with 2,2,2-trifluoroacetyl chloride in the presence of a base like triethylamine to form the intermediate methyl 3-[2,2,2-trifluoroacetylamino]propanoate.

    Isopropylation: The intermediate is then subjected to isopropylation using isopropyl iodide and a suitable base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the isopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry

Industrially, this compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the acetamido group may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[2,2,2-trifluoroacetamido]propanoate: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    Ethyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its physicochemical properties.

    Methyl 3-[2,2,2-trifluoro-N-(methyl)acetamido]propanoate: Contains a methyl group instead of an isopropyl group, which may influence its steric and electronic characteristics.

Uniqueness

Methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate is unique due to the combination of its trifluoromethyl and isopropyl groups, which confer distinct electronic and steric properties. These features can enhance its performance in various applications, making it a valuable compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 3-[propan-2-yl-(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-6(2)13(5-4-7(14)16-3)8(15)9(10,11)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJPQIOKGUINJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158001
Record name β-Alanine, N-(1-methylethyl)-N-(2,2,2-trifluoroacetyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-17-6
Record name β-Alanine, N-(1-methylethyl)-N-(2,2,2-trifluoroacetyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-(1-methylethyl)-N-(2,2,2-trifluoroacetyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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